molecular formula C11H13ClN2O3S B2970381 4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide CAS No. 1183261-69-9

4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide

Cat. No.: B2970381
CAS No.: 1183261-69-9
M. Wt: 288.75
InChI Key: PGQBRSWSTLPRPK-UHFFFAOYSA-N
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Description

4-Chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a chlorinated pyridine ring, a dioxidotetrahydrothiophene moiety, and an amide functional group, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide typically involves multiple steps, starting with the chlorination of pyridine to introduce the chlorine atom at the 4-position

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Production of amines or other reduced derivatives.

  • Substitution: Introduction of different functional groups at the reactive sites.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a probe or inhibitor in biochemical assays. Its interaction with specific enzymes or receptors can provide insights into biological processes.

Medicine: Potential medicinal applications could involve the development of new pharmaceuticals. The compound's ability to modulate biological targets may lead to the discovery of novel therapeutic agents.

Industry: In industry, this compound could be used in the production of materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed biochemical studies and structural analysis.

Comparison with Similar Compounds

  • 4-Chloro-N-(2-hydroxyethyl)picolinamide

  • 4-Chloro-N-(3-aminopropyl)picolinamide

  • 4-Chloro-N-(4-methoxybenzyl)picolinamide

Uniqueness: 4-Chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide stands out due to its unique dioxidotetrahydrothiophene moiety, which is not commonly found in similar compounds. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and applications.

Properties

IUPAC Name

4-chloro-N-[(1,1-dioxothiolan-3-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3S/c12-9-1-3-13-10(5-9)11(15)14-6-8-2-4-18(16,17)7-8/h1,3,5,8H,2,4,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQBRSWSTLPRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)C2=NC=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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